Ranked Agonist Efficacy: RU-32514 Exhibits the Lowest Intrinsic Activity Among Imidazopyrimidine Agonists
In a drug discrimination study using male Lister rats trained to discriminate the anxiogenic compound leptazol, the maximum antagonism of the leptazol cue by RU-32514 reached only 50%, defining it as a low-efficacy partial agonist [1]. This was the lowest agonist efficacy observed among the four agonist-profiled compounds in the series, with the rank order being RU33203 > RU32698 > RU33543 > RU32514 [1]. Furthermore, RU-32514 did not alter rates of responding at any tested dose, distinguishing it from higher-efficacy agonists like RU33203 and RU32698, which depressed responding at active doses [1].
| Evidence Dimension | Maximum antagonism of leptazol cue (measure of agonist intrinsic efficacy) |
|---|---|
| Target Compound Data | 50% maximum antagonism |
| Comparator Or Baseline | RU33203, RU32698, and RU33543 (all produced higher maximum antagonism); rank order: RU33203 > RU32698 > RU33543 > RU32514 |
| Quantified Difference | RU-32514 demonstrates the lowest intrinsic efficacy among the four agonist-classified imidazopyrimidines tested |
| Conditions | Male Lister rats trained to discriminate leptazol from vehicle on an FR20 schedule; substitution testing with 10 imidazopyrimidine BDZ receptor ligands |
Why This Matters
This establishes RU-32514 as the lowest-efficacy reference compound in its series, essential for studies requiring a weak partial agonist to investigate the relationship between intrinsic activity and behavioral outcome.
- [1] Gardner CR, Budhram P. Bidirectional efficacy at benzodiazepine receptors of a series of imidazopyrimidines illustrated in drug discrimination studies. Drug Dev Res. 1991;22(4):339-347. doi:10.1002/ddr.430220406 View Source
